11-Chlorodibenzo[b,f][1,4]oxazepine
Overview
Description
11-Chlorodibenzo[b,f][1,4]oxazepine is a chemical compound with the molecular formula C13H8ClNO . It is a derivative of dibenz[b,f][1,4]oxazepine .
Synthesis Analysis
There are several methods for synthesizing 11-Chlorodibenzo[b,f][1,4]oxazepine. One method involves the cyclocondensation of substituted 2-aminophenols and substituted 2-halobenzaldehydes . Another method involves a copper initiated C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles . A third method involves a [3+2] annulation between aqueous succinaldehyde and dibenzo[b,f][1,4]-oxazepines under metal-free conditions .
Molecular Structure Analysis
The molecular structure of 11-Chlorodibenzo[b,f][1,4]oxazepine is complex. It is a derivative of dibenz[b,f][1,4]oxazepine, which is a tricyclic compound . The structure of 11-Chlorodibenzo[b,f][1,4]oxazepine includes a chlorine atom, which adds to the complexity of the molecule .
Chemical Reactions Analysis
The chemical reactions involving 11-Chlorodibenzo[b,f][1,4]oxazepine are diverse. For example, it can undergo a [3+2] annulation with aqueous succinaldehyde to form tetracyclic oxazepine-fused pyrroles . It can also participate in copper-catalyzed reactions .
Physical And Chemical Properties Analysis
11-Chlorodibenzo[b,f][1,4]oxazepine has a molecular weight of 229.66 g/mol . It has a XLogP3-AA value of 3.7, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 229.0294416 g/mol . Its topological polar surface area is 21.6 Ų .
Scientific Research Applications
Analgesic and PGE2 Antagonist Properties
11-Chlorodibenzo[b,f][1,4]oxazepine and its analogs have been explored for their potential as analgesics and PGE2 antagonists, specifically targeting the EP1 receptor subtype. Studies demonstrate the efficacy of these compounds in providing pain relief and their selective antagonistic activity against PGE2, suggesting a promising avenue for the development of new pain management therapies. The structural modifications to the acetyl moiety in these compounds, such as the replacement with pyridylpropionyl groups, have shown significant improvements in their analgesic and PGE2 antagonistic effects, highlighting the importance of structure-activity relationships within this series (Hallinan et al., 1993).
Microbial Transformation and Derivative Formation
The microbial transformation of 11-Chlorodibenzo[b,f][1,4]oxazepine by fungi has been studied to produce novel derivatives with potential pharmacological applications. One study identified the transformation of this compound into 8-chloro-10,11-dihydrodibenz(b,f)(1,4)oxazepine-11-one and 2-(2-amino-4-chlorophenoxy)benzyl alcohol by Hormodendrum sp., showcasing the ability of microbial biotransformation to generate new compounds with potential therapeutic uses (Jiu et al., 1977).
Synthesis and Characterization of Polyfluorinated Analogs
Research into the synthesis and properties of polyfluorinated analogs of 11-Chlorodibenzo[b,f][1,4]oxazepine has expanded the chemical diversity and potential application spectrum of these compounds. The development of polyfluorinated dibenzoxazepines involves intramolecular dehydrofluorination processes and explores the biological activities of these compounds, including their interactions with nucleophiles and potential as psychotropic agents. This work contributes to the understanding of how fluorination affects the pharmacological properties of dibenzoxazepines (Gerasimova et al., 1989).
Activation of TRPA1 Channels
The identification of 11-Chlorodibenzo[b,f][1,4]oxazepine and its analogs as potent activators of the human TRPA1 channel highlights a novel mechanism through which these compounds can exert their effects. The TRPA1 channel is a key sensor for irritant chemicals, and the activation by dibenzoxazepines suggests their potential role in mediating sensory and pain responses. This discovery provides a foundational step for the development of new therapeutic agents targeting the TRPA1 channel for conditions such as asthma and pain management (Gijsen et al., 2010).
properties
IUPAC Name |
6-chlorobenzo[b][1,4]benzoxazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)15-13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQRYWGUCOATEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=CC=C3O2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427657 | |
Record name | 11-Chlorodibenzo[b,f][1,4]oxazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-Chlorodibenzo[b,f][1,4]oxazepine | |
CAS RN |
62469-61-8 | |
Record name | 11-Chlorodibenzo[b,f][1,4]oxazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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